1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-23-15-9-21(10-15)14-5-2-12(3-6-14)19-18(22)20-13-4-7-16-17(8-13)25-11-24-16/h2-8,15H,9-11H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQXFOLWXYXOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea typically involves the reaction of a benzo[d][1,3]dioxole derivative with a phenylurea derivative under specific conditions. Common reagents used in the synthesis include:
- Benzo[d][1,3]dioxole-5-carboxylic acid
- 4-(3-Methoxyazetidin-1-yl)aniline
- Isocyanates or carbamoyl chlorides
The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and solvents like dichloromethane or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared to structurally related urea derivatives and other benzo[d][1,3]dioxol-5-yl-containing compounds (Table 1). Key differences lie in the substituents on the phenyl ring and their biological implications.
Table 1: Comparative Analysis of Selected Compounds
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 3-methoxyazetidine group may enhance solubility compared to chlorophenyl (5g) or thiophenyl (5k) substituents, which are more lipophilic. Compounds like 5g and 5k exhibit anticancer activity across 60 cell lines, suggesting that urea derivatives with heteroaromatic substituents (e.g., pyridinyl, thiophenyl) are potent cytotoxic agents. The target compound’s azetidine moiety may modulate selectivity or potency .
The 3-methoxyazetidine group may introduce synthetic challenges due to the need for azetidine functionalization .
Physical Properties :
- Melting points for urea derivatives correlate with crystallinity and purity. The high melting point of 5g (271–273°C) suggests strong intermolecular interactions, possibly due to its chlorophenyl group. The target compound’s azetidine substituent may reduce melting points compared to halogenated analogs .
Comparison with Non-Urea Benzo[d][1,3]dioxol-5-yl Derivatives
The benzo[d][1,3]dioxol-5-yl group is also present in non-urea compounds, highlighting its versatility:
- Bichalcone Analogs () : Compounds 12–14 incorporate benzo[d][1,3]dioxol-5-yl into chalcone scaffolds, showing NF-κB inhibition and apoptosis induction. Unlike the target urea derivative, these compounds rely on α,β-unsaturated ketone moieties for activity .
- Thiazole Derivatives () : Compounds 92–94 feature thiazole cores with benzo[d][1,3]dioxol-5-yl groups. Their anticancer activity is likely mediated through different mechanisms (e.g., kinase inhibition) compared to urea-based analogs .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
The primary mechanism of action for this compound involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tryptophan metabolism. By inhibiting IDO1, the compound may enhance immune responses against tumors and modulate inflammatory processes. The structure-activity relationship (SAR) studies suggest that specific substitutions on the urea moiety are crucial for its inhibitory activity against IDO1.
Biological Evaluation
In vitro studies have demonstrated that 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea exhibits selective inhibition of IDO1 with varying potency depending on the structural modifications made. The following table summarizes key findings from various studies:
Case Studies
Several case studies illustrate the biological activity of this compound:
-
Case Study on Cancer Therapy :
- A study investigated the effects of this compound in a murine model of melanoma. The results indicated a significant reduction in tumor size and improved survival rates compared to untreated controls. The mechanism was attributed to enhanced T-cell activation due to reduced tryptophan catabolism via IDO1 inhibition.
-
Inflammation Modulation :
- Another study focused on the anti-inflammatory properties of this compound in models of rheumatoid arthritis. The findings revealed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent through modulation of immune responses.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with a moderate half-life, allowing for sustained biological activity. Toxicological assessments have shown low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
